molecular formula C17H11ClN4 B12906353 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 667909-99-1

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12906353
CAS No.: 667909-99-1
M. Wt: 306.7 g/mol
InChI Key: DEXNLULDWPAOHX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of ethyl cyanoacetate and ammonium acetate, followed by cyclization to form the pyrazolopyrimidine core . Another method includes the use of ultrasonic-assisted synthesis, which enhances the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different biological activities .

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes, such as tyrosine kinases. It binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. Its ability to inhibit multiple kinases makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

667909-99-1

Molecular Formula

C17H11ClN4

Molecular Weight

306.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H11ClN4/c18-13-8-6-12(7-9-13)16-15-10-19-11-20-17(15)22(21-16)14-4-2-1-3-5-14/h1-11H

InChI Key

DEXNLULDWPAOHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC=C3C(=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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